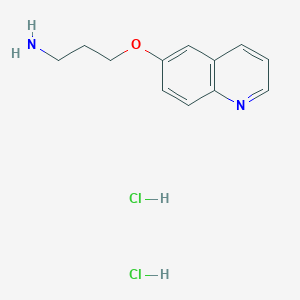

6-(3-Aminopropoxy)quinoline dihydrochloride

Description

Properties

IUPAC Name |

3-quinolin-6-yloxypropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;;/h1,3-5,7,9H,2,6,8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYYSRNVMWIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Hydroxyquinoline Intermediate

- Starting from substituted quinoline derivatives, 6-hydroxyquinoline is typically obtained by deprotection or direct substitution methods.

- For example, 4-halo-3-quinolinecarbonitriles can be deprotected under acidic or Lewis acid conditions (e.g., treatment with trifluoroacetic acid in the presence of thioanisole or aluminum trichloride) to yield 6-hydroxyquinolines.

Alkylation of 6-Hydroxyquinoline

- The 6-hydroxy group is alkylated with a suitable 3-halopropylamine or its protected analog using nucleophilic substitution.

- The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dry dimethylformamide (DMF).

- For example, the reaction of 6-hydroxyquinoline with 3-chloropropylamine or a protected variant (e.g., 3-chloropropylbenzylamine) under these conditions affords the 6-(3-aminopropoxy)quinoline intermediate.

Deprotection and Hydrolysis

- If the amino group is protected (e.g., as a benzyl derivative), deprotection is achieved by acidic treatment or catalytic hydrogenation.

- Basic hydrolysis may be employed to convert intermediates into the free amine form.

- Sodium hydroxide in ethanol-water mixtures is commonly used for hydrolysis steps.

Formation of Dihydrochloride Salt

- The free amine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- The pH is adjusted to approximately 1, and the mixture is stirred at low temperature (0-30°C) to induce crystallization of the dihydrochloride salt.

- The solid is filtered, washed, and recrystallized from alcohol-water mixtures with activated carbon treatment to afford a pure, white crystalline product.

Representative Reaction Conditions and Yields

Example Preparation Protocol (From Patent CN101613349B)

Free Base Formation and Chiral Resolution

- 3-Aminoquinoline dihydrochloride is reacted with an organic or inorganic base in a solvent (molar ratio solvent:substrate 5-15:1; base:substrate 1-3:1) at room temperature for 1-2 hours to free the base.

- A chiral acid resolving agent is added, stirred at 0-50°C for 1-5 hours, and the salt precipitates.

- The solid is filtered and washed to obtain the chiral acid salt.

-

- The salt is dissolved at 50-100°C, cooled to 0-30°C, and filtered to isolate a purified solid.

Base Treatment and Concentration

- The solid is dissolved in solvent, treated with base (molar ratio base:solid 1-5:1), stirred at room temperature, filtered to remove inorganic salts.

- The filtrate is concentrated under reduced pressure to yield a solid.

-

- The solid is dissolved in organic solvent, treated with HCl gas to pH 1, stirred at 0-30°C to crystallize the dihydrochloride salt.

Analytical Data (Indicative)

| Property | Value |

|---|---|

| Melting Point (Mp) | 313-315 °C |

| Optical Rotation [α]D20 | -21.6° (C=1, H2O) |

| Appearance | White crystalline solid |

These data confirm the identity and purity of the dihydrochloride salt.

Summary of Key Research Findings

- The preparation of this compound involves selective nucleophilic substitution at the 6-hydroxy position of quinoline derivatives.

- Use of protected amines and subsequent deprotection ensures control over the amino group functionality.

- Salt formation with hydrogen chloride stabilizes the compound and facilitates purification.

- Activated carbon treatment and recrystallization from alcohol-water mixtures significantly improve product purity and yield.

- The described methods achieve high yields with relatively simple procedures and moderate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

6-(3-Aminopropoxy)quinoline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)quinoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aminopropoxy Substituents

(a) 4-β-Aminopropoxy-6-Methoxy-2-Methylquinoline Dihydrochloride

- Structure: Features a methoxy group at the 6-position and a methyl group at the 2-position, with a β-aminopropoxy chain at the 4-position.

- Properties: Melting point (decomposition) of 215°C, higher than many quinoline dihydrochlorides due to increased steric hindrance from the methyl group .

- Key Difference: Substitution pattern (4-position vs. 6-position) and additional methyl/methoxy groups reduce flexibility compared to 6-(3-aminopropoxy)quinoline dihydrochloride.

(b) Prexasertib (5-[[5-[2-(3-Aminopropoxy)-6-Methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-Pyrazinecarbonitrile)

- Structure: Contains a 3-aminopropoxy group attached to a methoxyphenyl ring, integrated into a pyrazolyl-pyrazine scaffold.

- Application: FDA-designated anti-cancer agent, highlighting the therapeutic relevance of the 3-aminopropoxy moiety in drug design .

- Key Difference: The quinoline core is replaced with a pyrazine ring, demonstrating how scaffold variation impacts target specificity.

Comparison with Other Dihydrochloride Salts

(a) 11-(3-(Dimethylamino)propoxy)-3-(Trifluoromethyl)-6H-Cyclohepta(b)quinoline Dihydrochloride

- Structure: A cycloheptaquinoline derivative with a trifluoromethyl group and dimethylamino propoxy chain.

- Properties : Molecular formula C20H27Cl2F3N2O; higher molecular weight (479.35 g/mol) due to the cyclohepta ring and trifluoromethyl group .

- Key Difference: The bulky cyclohepta ring and trifluoromethyl group enhance lipophilicity, contrasting with the simpler quinoline core of this compound.

(b) Tetrahydrobenzonaphthyridine-6-Chlorotacrine Hybrid Dihydrochloride

Functional Group Variations

(a) 6-Aminoquinoline Hydrochloride

- Structure: Lacks the propoxy chain, with a direct amino group at the 6-position.

- Properties : Simpler synthesis (using formaldehyde and sodium bisulphite) but lower solubility in polar solvents compared to the dihydrochloride salt form .

- Application: Intermediate for synthesizing more complex quinoline derivatives.

(b) 6-(2-Aminoethoxy)quinoline Dihydrochloride

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility | Key Feature |

|---|---|---|---|---|

| This compound | C12H16Cl2N2O | Not reported | High (aqueous) | 3-aminopropoxy at 6-position |

| 4-β-Aminopropoxy-6-Methoxy-2-MeQn diHCl | C14H20Cl2N2O2 | 215 (decomp.) | Moderate | Methyl and methoxy substituents |

| 6-Aminoquinoline hydrochloride | C9H9ClN2 | Not reported | Low (organic) | Direct amino group |

| Prexasertib | C20H18N6O2 | Not reported | Moderate (DMSO) | Pyrazine-pyrrole scaffold |

Biological Activity

6-(3-Aminopropoxy)quinoline dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is a derivative of quinoline, characterized by the presence of a 3-aminopropoxy side chain. The synthesis typically involves the reaction of quinoline with 3-aminopropanol, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This compound serves as a building block for synthesizing more complex quinoline derivatives used in various biological studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of resistant strains of bacteria and fungi. For instance, derivatives of quinoline have been evaluated for their in vitro activity against various pathogens, demonstrating promising results in suppressing parasitemia in malaria models .

Anticancer Activity

The compound also shows potential anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines by interfering with critical cellular pathways such as the PI3K/Akt/mTOR pathway. This interference may lead to reduced cell viability and increased apoptosis in cancer cells .

Case Studies

- Antimalarial Activity : A study evaluated various quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of malaria parasites. The results indicated that modifications in the side chain could enhance antiplasmodial activity, suggesting that this compound might be a candidate for further development in malaria treatment .

- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated a selective toxicity profile, indicating a favorable therapeutic index when compared to standard chemotherapeutic agents .

Comparative Analysis

The following table compares this compound with other quinoline derivatives regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| Chloroquine | High | Moderate | Interference with parasite metabolism |

| Quinacrine | Moderate | High | Induction of apoptosis in cancer cells |

Q & A

Q. What are the recommended synthetic routes for 6-(3-Aminopropoxy)quinoline dihydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalizing the quinoline core at the 6-position. Key methods include:

- Alkylation of Quinoline Precursors : Reacting 6-hydroxyquinoline with 3-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminopropoxy side chain, followed by dihydrochloride salt formation using HCl .

- Vilsmeier-Haack Reagents : Utilizing reagents like MSCL-DMF/DMAC for formylation or acetylation of intermediates, which can later be functionalized with amine groups .

Optimization Tips : Yield improvements (up to 70–85%) are achieved by controlling temperature (80–100°C), solvent polarity, and stoichiometric ratios of the amine precursor. Impurities often arise from incomplete alkylation or side reactions; purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. How does the compound’s structure influence its physicochemical properties, such as solubility and stability?

- Solubility : The aminopropoxy side chain enhances aqueous solubility compared to unsubstituted quinolines due to protonation of the amine group in acidic conditions. However, the dihydrochloride salt form may exhibit limited solubility in organic solvents .

- Stability : The compound is hygroscopic and sensitive to light. Storage at –20°C under inert gas (argon) is recommended to prevent decomposition. Degradation products include oxidized quinoline derivatives, detected via HPLC .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should conflicting data be interpreted?

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., PDGFRβ) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) with ciprofloxacin as a positive control .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Staphylococcus aureus or E. coli .

Data Contradictions : Discrepancies in IC₅₀/MIC values may arise from variations in cell line viability, compound purity, or assay conditions (e.g., serum content). Validate results using orthogonal methods (e.g., Western blot for kinase activity) and confirm purity via LC-MS .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 6-(3-Aminopropoxy)quinoline derivatives?

- Amino Group Position : Moving the aminopropoxy group from the 6- to 8-position reduces antibacterial activity but enhances kinase inhibition .

- Fluorine Substitution : Adding fluorine at the 7-position (as in 3-Amino-7-fluoroquinoline analogs) improves DNA-binding affinity and apoptosis induction in cancer cells .

- Side Chain Length : Extending the propoxy chain to pentoxy decreases solubility but increases lipophilicity, affecting blood-brain barrier penetration .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Q. What strategies mitigate toxicity and resistance when combining this compound with other agents?

- Synergistic Combinations : Pair with fluoroquinolones (e.g., ciprofloxacin) to overcome bacterial resistance via dual-target inhibition .

- Nanoformulation : Encapsulation in liposomes reduces off-target toxicity while enhancing tumor accumulation .

- Metabolic Studies : Use hepatic microsomes to identify cytochrome P450 interactions and adjust dosing regimens .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

Q. What computational tools predict the binding affinity of 6-(3-Aminopropoxy)quinoline derivatives to biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.